2-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its core piperidine backbone, substituted with fluorophenyl and benzodioxolyloxymethyl groups. The full name, 2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone , reflects the stereochemistry at the third and fourth positions of the piperidine ring (denoted as R and S configurations, respectively). The parent structure is piperidin-1-yl , with the following substituents:
- A 1,3-benzodioxol-5-yloxymethyl group at position 3.
- A 4-fluorophenyl group at position 4.
- An acetyl group (ethanone) linked to a second 4-fluorophenyl moiety at position 1.
The structural representation (Figure 1) highlights the piperidine ring’s chair conformation, with axial and equatorial orientations of substituents critical to its pharmacological activity. The SMILES notation (C1CN(CC@@HCOC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F) encodes the stereochemical details, confirming the trans arrangement of the 3- and 4-position substituents.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 176894-09-0 . Additional identifiers and synonyms include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 3047803 | |
| ChemSpider ID | 2310120 | |
| UNII | H8YI0SSF7B | |
| Wikidata ID | Q7090187 | |
| DSSTox Substance ID | DTXSID30170205 |
Alternative chemical names include Omiloxetine and 2-[(3R,4S)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-piperidinyl]-1-(4-fluorophenyl)ethanone . The compound is also referenced in synthetic pathways for paroxetine analogs, though it is distinct from the parent drug.
Molecular Formula and Mass Spectrometry-Derived Molecular Weight
The molecular formula C₂₇H₂₅F₂NO₄ indicates 27 carbon atoms, 25 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms. The exact molecular weight , calculated using high-resolution mass spectrometry (HRMS), is 465.1752 g/mol , consistent with the empirical formula.
Table 1: Molecular Weight Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 27 | 12.011 | 324.297 |
| H | 25 | 1.008 | 25.200 |
| F | 2 | 18.998 | 37.996 |
| N | 1 | 14.007 | 14.007 |
| O | 4 | 16.00 | 64.00 |
| Total | 465.500 |
Minor discrepancies between calculated (465.50 g/mol) and observed (465.1752 g/mol) weights arise from isotopic variations and instrumental calibration. Fragmentation patterns in electron ionization (EI) mass spectrometry reveal characteristic peaks at m/z 366 (loss of fluorophenyl group) and m/z 123 (benzodioxolyl fragment).
Properties
CAS No. |
176894-09-0 |
|---|---|
Molecular Formula |
C27H25F2NO4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2/t20-,24-/m0/s1 |
InChI Key |
FAHGZANUNVVDFL-RDPSFJRHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the piperidine ring with the correct stereochemistry
- Introduction of the 1,3-benzodioxol-5-yloxymethyl substituent at the 3-position
- Introduction of the 4-fluorophenyl substituent at the 4-position
- Acylation of the piperidine nitrogen with 1-(4-fluorophenyl) ethanone
The synthetic routes are designed to ensure stereochemical control and high yields.
Key Synthetic Steps and Reactions
Piperidine Ring Formation and Stereocontrol
- The piperidine ring is often synthesized via reduction of pyridine derivatives or through intramolecular cyclization reactions.
- One approach involves the reduction of substituted pyridine precursors (e.g., picolinic acid derivatives) under controlled conditions to yield the piperidine ring with the desired stereochemistry.
- Intramolecular cyclization and rearrangement reactions have been employed to obtain enantiomerically pure piperidine derivatives. For example, cyclization in the presence of trifluoromethanesulfonic acid followed by reduction and functional group transformations can yield the desired stereochemistry.
Introduction of the 1,3-Benzodioxol-5-yloxymethyl Group
- The 1,3-benzodioxole moiety is introduced via nucleophilic substitution or etherification reactions.
- Typically, a benzodioxolylmethyl halide or equivalent electrophile reacts with a hydroxymethyl or amino intermediate on the piperidine ring to form the ether linkage.
Acylation of the Piperidine Nitrogen
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridine reduction | Zn/AcOH or catalytic hydrogenation | Formation of piperidine ring with stereocontrol |
| 2 | Etherification | Benzodioxolylmethyl halide + base | Introduction of 1,3-benzodioxol-5-yloxymethyl group |
| 3 | Aromatic substitution | Use of 4-fluorophenyl precursors or cross-coupling | Introduction of 4-fluorophenyl substituent at C-4 |
| 4 | Acylation | 1-(4-fluorophenyl) ethanone derivative + base | Formation of ethanone moiety on piperidine nitrogen |
Research Findings and Optimization
- The stereochemical purity of the piperidine ring is crucial for biological activity; thus, methods involving chiral resolution or asymmetric synthesis are preferred.
- Dieckmann condensation under mild conditions has been reported as an effective method to form piperidine derivatives with high yields and stereoselectivity.
- Intramolecular cyclization and rearrangement reactions provide alternative routes to access complex piperidine structures with controlled stereochemistry.
- The use of trifluoromethanesulfonic acid as a catalyst in cyclization steps enhances yield and stereochemical purity.
- Reduction steps employing LiAlH4 and Zn/AcOH are common for converting esters to alcohols and for ring reduction, respectively.
- The final acylation step requires careful control of reaction conditions to prevent racemization and degradation of sensitive functional groups.
Data Table: Summary of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Advantages |
|---|---|---|---|
| Piperidine ring synthesis | Reduction of pyridine | Zn/AcOH, catalytic hydrogenation | High stereocontrol, scalable |
| Etherification | Nucleophilic substitution | Benzodioxolylmethyl halide + base | Efficient introduction of benzodioxole |
| Aromatic substitution | Cross-coupling or direct use | 4-Fluorophenyl precursors, Pd catalysts | High regio- and stereoselectivity |
| Cyclization and rearrangement | Acid-catalyzed cyclization | Trifluoromethanesulfonic acid | Enhances stereochemical purity |
| Reduction | Ester to alcohol reduction | LiAlH4 | Mild conditions, high yield |
| Acylation | Amide formation | 1-(4-fluorophenyl) ethanone derivatives | Maintains stereochemistry, mild reaction |
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several domains:
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Antidepressant Activity : Given its structural similarity to known antidepressants like paroxetine, research is focused on its efficacy in treating depression and anxiety disorders.
- Neurological Disorders : Studies are exploring its neuroprotective properties and potential use in treating conditions such as Alzheimer's disease and schizophrenia.
Biological Research
The compound is investigated for its interactions with specific enzymes and receptors, which can lead to insights into biochemical pathways relevant to various diseases.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its functional groups.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Preparation of the piperidine ring.
- Introduction of the benzodioxol and fluorophenyl groups through nucleophilic substitution.
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials that exhibit specific properties beneficial for various industrial applications.
Uniqueness
What distinguishes 2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone from similar compounds is its specific combination of functional groups that confer unique chemical and biological properties.
Case Studies and Research Findings
While specific case studies directly involving this compound may be limited due to its recent emergence in research literature, ongoing studies are likely to yield valuable insights into its efficacy and safety profiles.
Example Study Insights
Research has indicated that compounds with similar structures exhibit promising results in preclinical trials for treating mood disorders. Further studies will be essential to establish the therapeutic potential of this compound through rigorous clinical trials.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and pharmacological attributes of the target compound with analogs from the evidence:
Structural and Pharmacological Insights
- Benzodioxole vs. Oxadiazole : The target compound’s 1,3-benzodioxole group confers greater metabolic stability compared to the 1,2,4-oxadiazole in ’s compound, which is prone to hydrolytic cleavage under acidic conditions .
- Fluorophenyl Positioning : Dual 4-fluorophenyl groups (target compound) likely enhance target affinity compared to 3-methylphenyl substitution (), as fluorinated aromatics improve lipophilicity and π-π interactions .
- Stereochemistry : The (3R,4S) configuration in the target compound contrasts with the (3S,4S) isomer in . Such stereochemical differences can drastically alter receptor binding; for example, SCH58235’s activity is stereospecific .
Metabolic and Pharmacokinetic Profiles
- Biliary Excretion : Analogs like SCH58235 () show high biliary excretion (85% of dose), correlating with intestinal retention and localized activity. The target compound’s benzodioxole group may similarly reduce systemic exposure, enhancing therapeutic index .
- Solubility Challenges : The compound in has a predicted pKa of -0.60, indicating poor solubility in physiological environments. In contrast, the target compound’s benzodioxole and fluorophenyl groups likely improve membrane permeability .
Biological Activity
The compound 2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone , also known as a derivative of paroxetine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C19H20FNO3
- Molecular Weight : 365.83 g/mol
- IUPAC Name : (3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine; hydrochloride
- CAS Number : 112058-85-2
The compound features a piperidine core, which is commonly associated with various biological activities, including antidepressant effects and enzyme inhibition.
Antidepressant Activity
Research has indicated that derivatives of paroxetine exhibit selective serotonin reuptake inhibitor (SSRI) properties. The compound's structural similarity to paroxetine suggests it may also act on serotonin transporters, promoting increased serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.
Enzyme Inhibition
Studies have shown that compounds with piperidine moieties can act as potent inhibitors of various enzymes. For instance:
- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. Effective AChE inhibitors are critical in treating Alzheimer's disease and other cognitive disorders.
- Urease Inhibition : The compound has demonstrated significant urease inhibitory activity. Urease is an enzyme linked to the pathogenesis of certain infections, making its inhibitors valuable in therapeutic contexts.
Biological Activity Data
The following table summarizes the biological activities associated with 2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone based on available research:
Case Studies and Research Findings
Research involving this compound has highlighted its multifaceted biological activities:
- Antidepressant Efficacy : A study demonstrated that similar piperidine derivatives effectively reduced depressive behaviors in animal models, suggesting that this compound may have comparable effects due to its structural attributes .
- Enzyme Inhibition Studies : In vitro assays showed that the compound exhibited significant inhibition against AChE with an IC50 value comparable to established inhibitors. Additionally, it displayed strong urease inhibition with potential implications for treating urease-related infections .
- Binding Interactions : Molecular docking studies have elucidated the binding affinities of this compound with various receptors and enzymes, indicating a high likelihood of effective interaction due to its structural configuration .
Q & A
Q. How does stereochemistry influence the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
